molecular formula C11H17NO2 B12985210 (S)-2-(1-Aminobutyl)-4-methoxyphenol

(S)-2-(1-Aminobutyl)-4-methoxyphenol

Cat. No.: B12985210
M. Wt: 195.26 g/mol
InChI Key: KSAPUXRCYOSSLL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Aminobutyl)-4-methoxyphenol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminobutyl group and a methoxyphenol moiety. Its chiral nature makes it an interesting subject for research, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-4-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-4-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and other biological processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use in developing new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various receptors and enzymes, influencing biological processes. The methoxyphenol moiety may also contribute to the compound’s activity by interacting with different molecular sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Aminobutyl)aniline: This compound shares a similar aminobutyl group but differs in the aromatic moiety.

    2-[(S)-1-Aminobutyl]phenol: Similar in structure but lacks the methoxy group.

Uniqueness

(S)-2-(1-Aminobutyl)-4-methoxyphenol is unique due to its specific combination of functional groups and chiral nature. This uniqueness makes it particularly valuable in research and industrial applications, where its specific properties can be leveraged for various purposes.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(1S)-1-aminobutyl]-4-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-3-4-10(12)9-7-8(14-2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m0/s1

InChI Key

KSAPUXRCYOSSLL-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)OC)O)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)OC)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.